molecular formula C23H20O5 B2737371 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate CAS No. 392237-70-6

4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2737371
CAS No.: 392237-70-6
M. Wt: 376.408
InChI Key: NRTWANFPLBUSSC-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate is a chemical compound with the molecular formula C23H20O5 and a molecular weight of 376.408. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate involves several steps. One common synthetic route includes the esterification of 4-(4-Methylbenzoyl)phenol with 2-(3-methoxyphenoxy)acetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically targets the methoxy group, converting it to a carboxylic acid group.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the aromatic rings. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound has shown potential biological activity, including anti-inflammatory and anti-tumor effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anti-tumor activity.

Comparison with Similar Compounds

4-(4-Methylbenzoyl)phenyl 2-(3-methoxyphenoxy)acetate can be compared with other similar compounds such as:

    4-(4-Methylbenzoyl)phenol: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    2-(3-Methoxyphenoxy)acetic acid: Another precursor, this compound contributes to the ester functionality in the final product.

    4-(4-Methylbenzoyl)phenyl acetate: A structurally related compound, differing by the absence of the methoxyphenoxy group.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

[4-(4-methylbenzoyl)phenyl] 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-16-6-8-17(9-7-16)23(25)18-10-12-19(13-11-18)28-22(24)15-27-21-5-3-4-20(14-21)26-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWANFPLBUSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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